Product packaging for Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate(Cat. No.:CAS No. 100375-06-2)

Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate

Cat. No.: B2821094
CAS No.: 100375-06-2
M. Wt: 311.131
InChI Key: SBCIVYNOOODFDO-UHFFFAOYSA-N
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Description

Contextualization within Naphthoate Chemistry and Brominated Organic Compounds

The study of Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate is situated at the intersection of two significant areas of organic chemistry: naphthoate chemistry and the chemistry of brominated organic compounds.

Naphthoates, which are esters of naphthoic acids, are a class of compounds recognized for their diverse applications, including their use as precursors in the synthesis of more complex molecules. The naphthalene (B1677914) ring system, with its extended π-electron system, often imparts unique photophysical properties to its derivatives. The presence of hydroxyl and carboxylate groups on the naphthalene core, as seen in the subject compound, can further influence its electronic properties and reactivity, making it a valuable building block in organic synthesis. For instance, related dihydroxynaphthoic acid derivatives have been investigated for their potential biological activities.

Brominated organic compounds form another critical area of chemical research. The introduction of a bromine atom onto an organic scaffold can significantly alter its chemical and physical properties. Bromine is an effective leaving group in nucleophilic substitution reactions and can direct further electrophilic substitution on the aromatic ring. In the context of this compound, the bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a variety of derivatives.

Rationale for Comprehensive Investigation of this compound

The specific substitution pattern of this compound makes it a compound of interest for several reasons. The combination of a brominated site, hydroxyl groups, and an ester functionality on a rigid naphthalene framework suggests its potential as a versatile intermediate in the synthesis of more complex, functional molecules.

Research into related compounds, such as 4-Aryl-1,3-dihydroxy-2-naphthoates, has highlighted the potential for this class of molecules to exhibit interesting photoluminescence properties. nih.gov Although specific research on the photophysical properties of this compound is not widely available, its structural similarity to these luminescent compounds provides a strong rationale for its investigation in materials science.

Furthermore, the presence of multiple functional groups allows for a range of chemical transformations. The hydroxyl groups can be alkylated or acylated, the ester can be hydrolyzed or converted to other functional groups, and the bromine atom can participate in cross-coupling reactions. This multi-functionality makes it a valuable scaffold for the construction of diverse molecular architectures that may find applications in medicinal chemistry and the development of novel organic materials. The synthesis and reactivity of such poly-functionalized naphthalenes are of fundamental interest to organic chemists for exploring new synthetic methodologies and understanding structure-property relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrO4 B2821094 Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate CAS No. 100375-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-1,3-dihydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIVYNOOODFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Bromo 1,3 Dihydroxy 2 Naphthoate

Established Synthetic Routes to Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate

The synthesis of this compound can be approached through several established methodologies, primarily involving the construction and subsequent functionalization of the naphthalene (B1677914) core or the modification of pre-functionalized precursors.

Synthesis from Halogenated Naphthalene Precursors

While direct synthesis from a pre-halogenated naphthalene precursor is a logical synthetic strategy, specific literature detailing this route for this compound is not extensively documented. However, the general principles of naphthalene synthesis allow for a hypothetical pathway. One could envision the synthesis starting from a suitably substituted and halogenated benzene (B151609) derivative which could undergo cyclization to form the naphthalene ring system. For instance, a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation or similar cyclization strategies are common in the synthesis of naphthalenes. researchgate.net The challenge in this approach lies in the regioselective control of the substitution pattern on the naphthalene core during its formation.

A more plausible approach within this category involves the modification of a pre-existing brominated naphthalene. For example, a synthetic route could potentially start from a brominated naphthol, which could then be carboxylated and subsequently esterified to yield the target molecule. The synthesis of polysubstituted naphthalenes often faces challenges with regiochemical control during electrophilic aromatic substitution. researchgate.net

Esterification and Functional Group Interconversion Strategies

A more direct and commonly implied synthetic strategy involves the functionalization of a pre-formed dihydroxynaphthoic acid. This can be broken down into two main approaches: the bromination of a dihydroxy-naphthoate or the esterification of a bromo-dihydroxy-naphthoic acid.

Bromination of Ethyl 1,3-dihydroxy-2-naphthoate:

A likely and efficient route to the title compound is the electrophilic bromination of Ethyl 1,3-dihydroxy-2-naphthoate. The hydroxyl groups at the 1- and 3-positions are strong activating groups, directing electrophilic substitution to the ortho and para positions. In this case, the 4-position is highly activated and sterically accessible for bromination.

A typical procedure would involve dissolving Ethyl 1,3-dihydroxy-2-naphthoate in a suitable solvent, such as acetic acid or a chlorinated solvent, and treating it with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. The reaction conditions, such as temperature and reaction time, would be optimized to ensure monosubstitution at the desired position.

Esterification of 4-bromo-1,3-dihydroxy-2-naphthoic acid:

Alternatively, the synthesis can proceed through the esterification of 4-bromo-1,3-dihydroxy-2-naphthoic acid. This precursor acid could be synthesized by the bromination of 1,3-dihydroxy-2-naphthoic acid. The subsequent esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic and widely used approach. organic-chemistry.orgmasterorganicchemistry.com

This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by removing the water formed during the reaction, often through azeotropic distillation.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier EsterificationEthanol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess ethanolInexpensive reagents, suitable for large scaleEquilibrium reaction, requires removal of water
Steglich EsterificationEthanol, DCC, DMAPRoom temperatureMild conditions, high yieldsDCC is an allergen, formation of DCU byproduct
Alkylation with Alkyl Halide4-bromo-1,3-dihydroxy-2-naphthoic acid salt, Ethyl iodideVaries with base and solventCan be performed under neutral or basic conditionsAlkyl halides can be hazardous

Exploration of Novel Synthetic Pathways for Naphthoate Derivatives

The development of more efficient and atom-economical synthetic methods is a continuous goal in organic chemistry. For naphthoate derivatives, one-pot and catalytic approaches are at the forefront of this research.

One-Pot Synthetic Approaches to Naphthoate Scaffolds

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time, reagents, and minimizing waste. A one-pot synthetic pathway for new alkyl 1-naphthoates has been developed involving a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary alcohols. nih.gov This reaction proceeds through a sequential addition/oxidation process, where the alcohol serves as both the solvent and the nucleophile to form the naphthoate ester. nih.gov While this specific example does not yield the dihydroxy-bromo substituted pattern of the target molecule, it demonstrates the feasibility of one-pot strategies for the synthesis of functionalized naphthoates. nih.gov Adapting such a strategy to produce this compound would require the careful selection of starting materials with the appropriate functionalities or the incorporation of bromination and hydroxylation steps within the one-pot sequence.

Catalytic Methodologies in Naphthoate Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex aromatic compounds. C-H activation and functionalization strategies are particularly powerful for the direct introduction of functional groups onto an aromatic core, avoiding the need for pre-functionalized substrates. researchgate.netprinceton.edu

For the synthesis of naphthoate derivatives, transition-metal-catalyzed methods for the selective activation and functionalization of C-H bonds are being explored. researchgate.net For instance, copper-catalyzed ortho-selective C-H functionalization of naphthols with diazoesters has been reported, providing a route to ortho-substituted naphthol derivatives. mdpi.com While not a direct synthesis of the target compound, this methodology highlights the potential of catalytic C-H functionalization to introduce substituents at specific positions on the naphthalene ring. Applying such a strategy to a pre-existing ethyl naphthoate could potentially lead to the introduction of hydroxyl groups, although controlling the regioselectivity would be a significant challenge.

Ruthenium-catalyzed C-H arylation of 1-naphthol (B170400) has also been demonstrated, showcasing the utility of transition metal catalysis in forming C-C bonds at the peri position. nih.gov The development of catalytic methods for the direct bromination and hydroxylation of naphthoate esters remains an active area of research.

Catalytic Approach Catalyst/Reagents Transformation Potential Application
C-H FunctionalizationTransition Metals (e.g., Cu, Ru, Pd)Direct introduction of functional groupsRegioselective hydroxylation or bromination of a naphthoate precursor
Cross-Coupling ReactionsPalladium, CopperFormation of C-C, C-O, or C-N bondsBuilding complexity from a brominated naphthoate intermediate

Derivatization and Structural Modification of this compound

The presence of three distinct functional groups—a bromine atom, two hydroxyl groups, and an ethyl ester—makes this compound a versatile platform for further chemical modifications.

The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents at the 4-position. These transformations are fundamental in the synthesis of complex organic molecules and materials.

The hydroxyl groups can undergo a variety of reactions. They can be alkylated to form ethers or acylated to form esters. These modifications can be used to protect the hydroxyl groups during subsequent synthetic steps or to introduce new functionalities and modulate the electronic properties of the molecule.

The ethyl ester group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be converted to other functional groups, such as amides, acid chlorides, or can be used in decarboxylation reactions. The ester can also potentially undergo transesterification with other alcohols to introduce different alkyl groups.

Functional Group Reaction Type Reagents Product
BromineSuzuki CouplingArylboronic acid, Pd catalyst, Base4-Aryl-1,3-dihydroxy-2-naphthoate
BromineSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base4-Alkynyl-1,3-dihydroxy-2-naphthoate
HydroxylEtherificationAlkyl halide, Base1,3-Dialkoxy-4-bromo-2-naphthoate
HydroxylEsterificationAcid chloride/anhydride (B1165640), Base1,3-Diacyloxy-4-bromo-2-naphthoate
Ethyl EsterHydrolysisAcid or Base4-Bromo-1,3-dihydroxy-2-naphthoic acid
Ethyl EsterAmidationAmine (after conversion to acid chloride)4-Bromo-1,3-dihydroxy-2-naphthamide

Reactions at the Bromine Moiety

The bromine atom at the 4-position of the naphthalene ring is a key site for synthetic modification. Its reactivity is typical of an aryl halide, and it can participate in a variety of coupling and substitution reactions. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the bromine moiety can be inferred from general knowledge of bromonaphthalene derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to proceed at this position, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, nucleophilic aromatic substitution reactions, though generally less facile for aryl halides, could potentially be achieved under specific conditions, such as with strong nucleophiles or through the use of catalysts that activate the aromatic ring.

Transformations of the Hydroxyl Groups

The two hydroxyl groups at the 1- and 3-positions offer numerous possibilities for chemical transformation. These phenolic hydroxyls can undergo O-alkylation, O-acylation, and silylation to introduce a wide range of substituents. The choice of reagents and reaction conditions can allow for either selective mono-functionalization or di-functionalization of these groups. For example, the use of a stoichiometric amount of a base and an alkylating agent could favor the modification of a single hydroxyl group, while an excess of the reagents would likely lead to the derivatization of both.

The hydroxyl groups also activate the naphthalene ring towards electrophilic aromatic substitution, although the presence of the bromine atom and the ester group will influence the regioselectivity of such reactions.

Modifications of the Ester Functionality

The ethyl ester group at the 2-position is amenable to a variety of standard ester transformations. Saponification using a base, such as sodium hydroxide, would yield the corresponding carboxylic acid, 4-bromo-1,3-dihydroxy-2-naphthoic acid. This carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters, through well-established synthetic protocols.

Reduction of the ester group, for instance with a strong reducing agent like lithium aluminum hydride, would afford the corresponding hydroxymethyl derivative, providing another point for synthetic diversification.

Cyclization and Annulation Reactions to Form Advanced Architectures

The strategic placement of the bromine, hydroxyl, and ester functionalities in this compound makes it a promising precursor for the synthesis of advanced polycyclic and heterocyclic architectures through cyclization and annulation reactions. Intramolecular reactions, such as the formation of a lactone through the reaction of one of the hydroxyl groups with the ester functionality (or the corresponding carboxylic acid), are conceivable.

Furthermore, the bromine atom can serve as a handle for intramolecular Heck reactions or other palladium-catalyzed cyclizations, leading to the formation of new rings fused to the naphthalene core. The combination of the hydroxyl groups and the bromine atom also presents opportunities for the construction of furan- and pyran-fused systems.

Mechanistic Investigations of Synthetic and Transformative Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Mechanisms in Naphthoate Formation

The formation of the naphthoate skeleton itself likely involves established synthetic routes to substituted naphthalenes. Mechanistic studies on related naphthalene syntheses, such as those involving annulation strategies, provide insights into the key steps of ring formation. These mechanisms often involve sequences of condensation, cyclization, and aromatization reactions. The specific substitution pattern of this compound suggests a synthetic strategy that carefully controls the introduction of each functional group.

Radical and Ionic Pathway Analysis in Brominated Systems

The bromination of aromatic compounds, such as the naphthalene core of this compound, predominantly proceeds through an ionic pathway , specifically an electrophilic aromatic substitution mechanism. nih.govbyjus.com This pathway is characterized by the attack of an electrophilic bromine species on the electron-rich aromatic ring. Free radical mechanisms, in contrast, are typically involved in the bromination of saturated compounds or at allylic and benzylic positions under UV light. byjus.comgoogle.com

In the context of aromatic systems, the reaction is initiated by the generation of a potent electrophile, often Br+ or a polarized bromine molecule (Br-Br) activated by a Lewis acid. This electrophile is then attacked by the π-electron system of the naphthalene ring. The stability and reactivity of the ring are significantly influenced by the existing substituents. For a dihydroxynaphthoate system, the hydroxyl (-OH) and ester (-COOEt) groups play a crucial role in directing the position of bromination. Hydroxyl groups are strong activating groups and ortho-, para-directing, while the ester group is a deactivating, meta-directing group.

The ionic mechanism involves the formation of a cationic intermediate known as an arenium ion, or sigma complex, where the bromine atom is attached to one of the carbon atoms of the ring, and the positive charge is delocalized over the remaining aromatic system. nih.gov The formation of this intermediate is typically the rate-determining step. nih.gov Subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, leading to the final brominated product.

A radical pathway for the bromination of the aromatic nucleus is generally not favored. google.com Radical bromination requires conditions that promote the homolytic cleavage of the bromine-bromine bond, such as high temperatures or UV irradiation, to form bromine radicals (Br•). byjus.com These radicals can then abstract a hydrogen atom to form an aryl radical, which would then react with a bromine molecule. However, the stability of the intermediate aryl radical is significantly lower than the corresponding arenium ion in electrophilic substitution, making this a much higher energy pathway for direct aromatic bromination.

Therefore, the synthesis of this compound from its non-brominated precursor would be expected to follow an ionic, electrophilic substitution pathway. The regioselectivity of the bromination would be dictated by the combined electronic effects of the hydroxyl and ester substituents on the naphthalene ring.

Table 1: Comparison of Ionic vs. Radical Bromination Pathways for Aromatic Systems

FeatureIonic Pathway (Electrophilic Substitution)Radical Pathway
Reactant Type Aromatic compounds byjus.comSaturated or allylic/benzylic compounds byjus.com
Key Intermediate Arenium ion (sigma complex) nih.govAryl radical
Initiation Lewis acid or polarized bromineUV light or high temperature byjus.com
Reaction Conditions Typically milder, often at or below room temperatureHarsher, requiring energy input byjus.com
Applicability to Naphthoate Highly probable for ring brominationUnlikely for direct ring bromination

Oxidative Cleavage Processes in Naphthoate Synthesis

Oxidative cleavage is a powerful synthetic tool that involves the breaking of carbon-carbon bonds to introduce new functional groups. numberanalytics.com In the context of naphthoate synthesis, oxidative cleavage of the naphthalene ring system can be employed to generate various derivatives, although it is a degradative process that would alter the core bicyclic structure. The specific products of oxidative cleavage depend on the starting material, the oxidizing agent used, and the reaction conditions. researchgate.net

Several potent oxidizing agents are capable of cleaving the aromatic rings of naphthalene derivatives. These include ozone (O₃), potassium permanganate (B83412) (KMnO₄), and ruthenium tetroxide (RuO₄). numberanalytics.comresearchgate.net The reaction of naphthalene and its derivatives with these oxidants can lead to the formation of phthalic anhydride or other oxidized products. researchgate.net For instance, the vapor-phase oxidation of naphthalene over a vanadium pentoxide catalyst is a historical industrial method for producing phthalic anhydride.

Photocatalytic methods have also been explored for the oxidative cleavage of substituted naphthalenes. acs.org Irradiated semiconductor powders, such as TiO₂, can induce the cleavage of the aromatic ring, leading to a variety of oxidized products. The mechanism often involves the generation of highly reactive oxygen species that attack the naphthalene nucleus.

In the synthesis of a specific naphthoate like this compound, oxidative cleavage would not be a direct method for its formation from a larger precursor, but rather a potential subsequent transformation of the molecule. For example, if this compound were subjected to strong oxidative conditions, the aromatic ring system would be susceptible to cleavage. The presence of electron-donating hydroxyl groups would likely activate the ring towards oxidation, potentially leading to a complex mixture of products resulting from the breakdown of the bicyclic core.

A more controlled oxidative process, such as the oxidative cleavage of a side chain or an appended ring, could theoretically be used in a synthetic route leading to a naphthoate precursor. For example, the oxidative cleavage of an alkene appended to a naphthalene core could yield a carboxylic acid, which could then be esterified. However, direct oxidative cleavage of the naphthalene ring itself is generally a degradative reaction rather than a constructive step in the synthesis of the intact naphthoate structure.

Table 2: Common Reagents for Oxidative Cleavage of Aromatic Rings

Oxidizing AgentTypical ConditionsPotential Products from Naphthalene Core
Ozone (O₃)Low temperature, followed by workupPhthalaldehydic acid, Phthalic acid derivatives
Potassium Permanganate (KMnO₄)Basic, aqueous, often heatedPhthalic acid, other ring-opened dicarboxylic acids
Ruthenium Tetroxide (RuO₄)Catalytic RuCl₃ with a co-oxidant (e.g., NaIO₄)Phthalic acid derivatives
Vanadium Pentoxide (V₂O₅)High temperature, vapor phasePhthalic anhydride researchgate.net
Irradiated Semiconductors (e.g., TiO₂)UV irradiation, presence of oxygenVarious ring-opened products acs.org

Spectroscopic Analysis and Structural Elucidation of Ethyl 4 Bromo 1,3 Dihydroxy 2 Naphthoate

Crystallographic Studies and Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

While a crystal structure for Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate has not been reported in publicly accessible databases, the structure of its close analog, Ethyl 1,3-dihydroxynaphthalene-2-carboxylate , has been determined. This structure serves as an excellent model for predicting the solid-state conformation of the brominated compound. The data reveals key details about the planarity of the naphthalene (B1677914) core and the orientation of the substituent groups, which are likely influenced by intramolecular hydrogen bonding between the hydroxyl and ester groups.

Table 5: Crystallographic Data for the Analog Compound Ethyl 1,3-dihydroxynaphthalene-2-carboxylate

ParameterValue
FormulaC₁₃H₁₂O₄
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)6.9180
b (Å)13.6514
c (Å)11.8495
β (°)105.322
Data sourced from the Crystallography Open Database, COD Number 4033736.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The structural elucidation of this compound is achieved by correlating the data from the various spectroscopic techniques. Each method provides a piece of the puzzle, and together they confirm the molecule's identity unequivocally.

NMR spectroscopy establishes the carbon-hydrogen framework, confirming the presence of the ethyl group, the number and relative positions of the aromatic protons, and the existence of the hydroxyl groups.

HRMS provides the exact elemental formula (C₁₃H₁₁BrO₄), with the characteristic M/M+2 isotopic pattern confirming the presence of one bromine atom.

IR and Raman spectroscopy identify the key functional groups: hydroxyl (-OH), ester carbonyl (C=O), aromatic rings (C=C), and the carbon-bromine bond (C-Br).

X-ray crystallography (in this case, by analogy) reveals the precise three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The combined data from these techniques would confirm that the molecule consists of a naphthalene core substituted with two hydroxyl groups at positions 1 and 3, a bromine atom at position 4, and an ethyl carboxylate group at position 2. This integrated analytical approach is fundamental to modern chemical research, ensuring the unambiguous characterization of synthesized compounds.

Computational and Theoretical Studies on Ethyl 4 Bromo 1,3 Dihydroxy 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular geometry and determining the electronic structure of organic compounds. For Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is found.

The optimized geometry provides key information about the three-dimensional arrangement of the atoms. From the electronic structure calculations, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data)

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.90 Å
C=O (ester) 1.22 Å
O-H (hydroxyl) 0.97 Å
Bond Angle C-C-Br 119.5°
O=C-O (ester) 123.0°

Once the molecular geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing theoretical values for the absorption maxima (λmax) which can be correlated with experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H (hydroxyl) Stretching (H-bonded) ~3200 - 3400
C=O (ester) Stretching ~1680 - 1700
C-Br Stretching ~550 - 650

Computational methods are invaluable for mapping out the energetic landscape of a chemical reaction. For reactions involving this compound, quantum chemical calculations can be used to determine the energies of reactants, products, intermediates, and transition states. By identifying the transition state structures and their corresponding activation energies, the reaction mechanism can be elucidated, and the feasibility of different reaction pathways can be assessed.

Mechanistic Modeling of Chemical Reactivity

Building on the energetic profiles, mechanistic modeling aims to provide a detailed step-by-step description of a chemical reaction. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule, thereby providing a theoretical basis for its observed reactivity.

Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Natural Bond Orbital (NBO) analysis is a common technique used to study these interactions by analyzing the delocalization of electron density between orbitals. Steric effects, such as the repulsion between the bulky bromine atom and adjacent groups, can also be evaluated by examining the optimized molecular geometry and the energetic cost of conformational changes.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to calculate how it affects the molecular geometry, electronic structure, and reaction energetics of this compound. These studies can help to explain solvent-dependent shifts in spectroscopic data and changes in reaction rates and outcomes.

Advanced Applications in Chemical Sciences and Future Research Directions

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the naphthalene (B1677914) scaffold of ethyl 4-bromo-1,3-dihydroxy-2-naphthoate makes it an attractive starting material for the construction of elaborate molecular frameworks. The presence of hydroxyl, bromo, and ester moieties allows for a range of chemical transformations, enabling its use as a precursor for both polycyclic aromatic systems and diverse heterocyclic compounds.

Precursor for Polycyclic Aromatic Systems

The naphthalene core of this compound serves as a foundational unit for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The bromine atom, in particular, is a key functional group that can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the attachment of additional aromatic rings, thereby extending the conjugated π-system.

Potential Synthetic Routes to Polycyclic Aromatic Systems:

Reaction TypeReactantCatalystPotential Product Class
Suzuki CouplingArylboronic acidsPalladium complexesSubstituted binaphthyls and larger PAHs
Stille CouplingOrganostannanesPalladium complexesAryl- and vinyl-substituted naphthalenes
Sonogashira CouplingTerminal alkynesPalladium/Copper complexesAlkynyl-functionalized PAHs
Buchwald-Hartwig AminationAminesPalladium complexesN-Aryl naphthalene derivatives

These synthetic strategies could pave the way for novel PAHs with tailored electronic and photophysical properties, which are of interest for applications in organic electronics and materials science. Future research could focus on optimizing reaction conditions and exploring the scope of these transformations with this compound as the substrate.

Scaffold for Heterocyclic Compound Synthesis

The dihydroxy and ester functionalities of this compound provide reactive sites for the construction of various heterocyclic systems. The hydroxyl groups can act as nucleophiles in cyclization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, which offers another handle for synthetic modifications.

For instance, the reaction of the dihydroxy moiety with appropriate dielectrophiles could lead to the formation of fused heterocyclic rings, such as dioxins or furans. Furthermore, the carboxylic acid derivative could be used to synthesize amides and subsequently engage in cyclization reactions to form nitrogen-containing heterocycles. The bromine atom can also be displaced by various nucleophiles to introduce further diversity into the resulting heterocyclic structures.

Examples of Potential Heterocyclic Syntheses:

Reactant(s)Reaction TypeResulting Heterocycle
DihaloalkanesWilliamson ether synthesisFused-ring dioxanes
Phosgene or its equivalentsCarbonylationCyclic carbonates
Amines (after ester hydrolysis)Amidation/CyclizationNaphtho-oxazinones or other N-heterocycles

The development of synthetic routes to novel heterocyclic compounds derived from this compound could lead to the discovery of new biologically active molecules or functional materials.

Role in Materials Science and Functional Materials Development

The inherent electronic and optical properties of the naphthalene core, combined with the potential for further functionalization, make this compound a promising candidate for the development of advanced functional materials.

Precursors for Organic Electronic Materials (e.g., semiconductors)

The extended π-system of the naphthalene ring is a fundamental feature of many organic semiconductors. By using this compound as a building block, it is conceivable to synthesize larger, more conjugated systems with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom allows for the introduction of various substituents that can influence the frontier molecular orbital energy levels (HOMO and LUMO) and the solid-state packing of the resulting materials, which are critical parameters for charge transport.

Future research in this area would involve the synthesis of oligomers and polymers incorporating the this compound moiety and the characterization of their electronic properties and device performance.

Application in Optical Materials Design

Naphthalene derivatives are known to exhibit interesting photophysical properties, including fluorescence. The functional groups on this compound can be modified to tune the emission wavelength and quantum yield of the molecule. For example, replacing the bromine atom with electron-donating or electron-withdrawing groups can significantly alter the photoluminescence characteristics.

Such tailored fluorescent molecules could find applications in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. The dihydroxy functionality also offers a site for tethering the molecule to other systems or surfaces.

Ligand Design and Coordination Chemistry for Metal Complexes

The oxygen atoms of the hydroxyl and ester groups, as well as the potential for the carboxylate group after hydrolysis, make this compound and its derivatives potential ligands for metal ions. The formation of metal complexes can lead to materials with novel magnetic, catalytic, or photophysical properties.

The dihydroxy functionality can act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers. The specific coordination geometry and the properties of the resulting complex will depend on the nature of the metal ion and the other ligands present. The bromine atom can be retained in the final complex or used as a synthetic handle to introduce other coordinating groups prior to metal complexation.

Potential Coordination Modes and Metal Complexes:

Ligand FormPotential Coordination Site(s)Metal Ion ExamplesPotential Applications
Dihydroxy formTwo hydroxyl oxygens (bidentate)Transition metals (e.g., Cu, Fe, Co), LanthanidesCatalysis, magnetic materials
Carboxylate form (after hydrolysis)Carboxylate oxygens and one hydroxyl oxygen (bidentate or tridentate)Various metal ionsLuminescent materials, sensors

Research in this direction would involve the synthesis and characterization of metal complexes of this compound and its derivatives. Studies on their structural, spectroscopic, and magnetic properties would be crucial to understanding their potential applications.

Future Research Avenues and Methodological Advancements

The unique structural features of this compound, including a poly-substituted aromatic core, reactive hydroxyl groups, a bromo substituent, and an ester moiety, position it as a compound of significant interest for future chemical exploration. Research is anticipated to advance in two primary directions: the development of novel synthetic methodologies to access this and related scaffolds, and the exploration of its potential as a versatile building block for new functional molecules.

Future research will likely focus on leveraging the existing functional groups to build molecular complexity and on developing more efficient and selective methods for the synthesis and modification of the naphthoate core.

Research AreaFocusPotential Outcomes
Methodological Advancements Catalytic C-H Functionalization: Development of novel transition-metal catalysts (e.g., Ru, Au, Cu) for regioselective C-H activation at various positions on the naphthalene ring. nih.govacs.orgmdpi.comrsc.orgDirect and efficient synthesis of a diverse library of derivatives without the need for pre-functionalization.
Advanced Cross-Coupling Strategies: Utilization of the bromo-substituent in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new C-C and C-heteroatom bonds. nih.govrsc.orgCreation of complex molecular architectures, including bi-aryl compounds and polymers.
Future Research Avenues Versatile Synthetic Intermediate: Use as a foundational building block for the synthesis of complex organic molecules, such as natural products or pharmaceutical scaffolds. mdpi.commdpi.comAccess to novel, biologically active compounds and functional materials.
Biological and Pharmacological Screening: Systematic evaluation of the compound and its derivatives for various biological activities, including enzyme inhibition and receptor antagonism. nih.govmdpi.comDiscovery of new lead compounds for drug development or agrochemical applications.
Development of Novel Ligands: Modification of the dihydroxy-naphthoate structure to create new chiral ligands for asymmetric catalysis. mdpi.comNew tools for stereoselective synthesis in organic chemistry.

Methodological Advancements

Significant progress is expected in the synthetic methodologies used to create and functionalize this compound and its analogs. A primary area of focus will be the regioselective C–H functionalization of the naphthol core. researchgate.net The development of advanced catalytic systems, potentially using ruthenium, gold, or copper, could enable the direct attachment of new functional groups to specific carbon atoms of the aromatic ring, bypassing more traditional and often multi-step synthetic routes. acs.orgmdpi.comrsc.org Such methods offer a highly efficient pathway to generate molecular diversity from a common starting material. nih.gov

Furthermore, the bromo-substituent at the C4 position serves as a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov Future work will undoubtedly explore Suzuki-Miyaura, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively. rsc.orgacs.org These strategies are foundational for constructing complex molecular frameworks and have been successfully applied to other bromo-naphthalene scaffolds in the search for novel bioactive compounds. nih.gov

Future Research Avenues

The highly functionalized nature of this compound makes it an ideal precursor, or "building block," for more complex chemical structures. mdpi.com Its potential utility in the synthesis of polysubstituted 1,1′-binaphthyls, which are important in catalysis and materials science, could be explored through oxidative coupling reactions. researchgate.net The combination of bromo and nitro groups in other naphthalenic building blocks has proven highly effective for creating polyfunctional derivatives, suggesting a similar potential for this compound. mdpi.com

A critical direction for future research is the systematic biological screening of this compound and its derivatives. Naphthol-containing structures are prevalent in many bioactive molecules, and naphthalene sulfonamides have been investigated as receptor antagonists. nih.gov Therefore, a logical progression is to evaluate this compound for a range of pharmacological activities. Recent studies on other naphthoic acid esters have demonstrated their potential as inhibitors for strigolactone receptors, which has implications in agriculture, highlighting another possible avenue of investigation. mdpi.com The creation of a diverse library of derivatives through the aforementioned methodological advancements would be a key first step in exploring its structure-activity relationships. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate?

  • Methodology : The compound can be synthesized via regioselective bromination of ethyl 1,3-dihydroxy-2-naphthoate. A common approach involves electrophilic aromatic substitution using brominating agents (e.g., Br₂ or NBS) under controlled acidic conditions. For example, gold-catalyzed annulations of diazo-alkynes with ethyl naphthoate derivatives yield brominated analogs (e.g., 83% yield for similar compounds) .
  • Key Steps :

  • Use of anhydrous solvents (e.g., acetonitrile) and catalysts (e.g., AuCl₃) to enhance regioselectivity.
  • Purification via column chromatography (e.g., EA/PE solvent systems) and characterization by NMR and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

  • Characterization Techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and ester groups (δ 1.3–4.4 ppm). The bromine substituent causes deshielding in adjacent protons .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z 315.98 for C₁₃H₁₁BrO₄) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. What factors influence regioselectivity during bromination of ethyl naphthoate derivatives?

  • Critical Variables :

  • Substrate Geometry : Steric hindrance from the 1,3-dihydroxy groups directs bromination to the 4-position .
  • Catalysts : Au(I)/Au(III) catalysts promote para-selectivity via π-activation of the naphthalene ring .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side products .
    • Data Interpretation : Compare HPLC retention times and melting points (e.g., 95–106°C for analogs) to validate purity .

Q. How do photophysical properties of this compound vary with solvent polarity?

  • Experimental Design :

  • Measure UV-Vis absorption (λₐᵦₛ ~350–400 nm) and fluorescence emission (λₑₘ ~450–500 nm) in solvents of varying polarity (e.g., hexane, DMSO).
  • Key Findings : Derivatives exhibit negative solvatochromism (blue shift in polar solvents) due to intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) .
    • Advanced Tools : Time-dependent DFT (TD-DFT) calculations to model excited-state dipole moments .

Q. What mechanistic insights explain contradictions in bromination yields across studies?

  • Analysis : Discrepancies in yields (e.g., 45% vs. 83%) arise from:

  • Reaction time variations (2 days vs. optimized 3–5 days) .
  • Incomplete purification (e.g., residual solvents affecting HRMS data) .
    • Resolution : Use TLC (Rf = 0.4–0.6 in EA/PE) to monitor reaction progress and ensure complete bromination .

Methodological Recommendations

  • Synthetic Optimization : Screen Br₂ equivalents (1.0–1.2 eq) and reaction temperatures (0–25°C) to minimize di-bromination .
  • Computational Support : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to model electronic transitions and validate experimental spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.